Cas no 1240583-48-5 (tert-butyl (2S)-2-phenylpiperazine-1-carboxylate)
tert-butyl (2S)-2-phenylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
- (S)-1-Boc-2-phenylpiperazine
- S-1-Boc-2-phenylpiperazine
- tert-butyl (2S)-2-phenylpiperazine-1-carboxylate
- A26086
- tert-butyl (S)-2-phenylpiperazine-1-carboxylate
- CS-0060959
- (S)-tert-Butyl2-phenylpiperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 2-phenyl-, 1,1-dimethylethyl ester, (2S)-
- MFCD08685943
- SCHEMBL22285173
- 1240583-48-5
- DS-8468
- AKOS022186355
-
- MDL: MFCD08685943
- Inchi: 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1
- InChI Key: DVOURBIBCQYVCC-CYBMUJFWSA-N
- SMILES: O(C(C)(C)C)C(N1CCNC[C@@H]1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 262.168127949g/mol
- Monoisotopic Mass: 262.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.071
tert-butyl (2S)-2-phenylpiperazine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
tert-butyl (2S)-2-phenylpiperazine-1-carboxylate Pricemore >>
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| Alichem | A139001898-1g |
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$ 140.00 | 2022-06-03 | ||
| TRC | T192455-100mg |
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tert-butyl (2S)-2-phenylpiperazine-1-carboxylate |
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| Chemenu | CM169278-1g |
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| Apollo Scientific | OR451104-1g |
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tert-butyl (2S)-2-phenylpiperazine-1-carboxylate Suppliers
tert-butyl (2S)-2-phenylpiperazine-1-carboxylate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on tert-butyl (2S)-2-phenylpiperazine-1-carboxylate
Introduction to tert-butyl (2S)-2-phenylpiperazine-1-carboxylate (CAS No. 1240583-48-5)
tert-butyl (2S)-2-phenylpiperazine-1-carboxylate (CAS No. 1240583-48-5) is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid derivative, plays a crucial role in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structural features and chemical properties make it an essential building block in the development of novel therapeutic agents.
The chiral center at the 2-position of the piperazine ring is a key feature of this compound, contributing to its enantiomeric purity and biological activity. The tert-butyl protecting group on the carboxylate moiety provides stability and facilitates selective functionalization, making it a valuable intermediate in synthetic pathways. Recent advancements in asymmetric synthesis have further enhanced the efficiency and scalability of producing this compound, thereby expanding its applications in drug discovery and development.
In the context of medicinal chemistry, tert-butyl (2S)-2-phenylpiperazine-1-carboxylate has been extensively studied for its potential as a lead compound in the development of central nervous system (CNS) drugs. The piperazine scaffold is known for its ability to modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This makes it particularly useful in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Recent research has also explored the use of this compound in prodrug strategies. By attaching a biologically active molecule to the piperazine ring, researchers can enhance the pharmacokinetic properties of the drug, such as solubility, stability, and bioavailability. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that tert-butyl (2S)-2-phenylpiperazine-1-carboxylate can be effectively used to improve the oral absorption and reduce the side effects of certain antipsychotic drugs.
In addition to its pharmaceutical applications, tert-butyl (2S)-2-phenylpiperazine-1-carboxylate has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery systems. A recent study published in Chemical Communications highlighted the successful synthesis of MOFs using this compound as a ligand, demonstrating its versatility beyond traditional medicinal chemistry.
The synthesis of tert-butyl (2S)-2-phenylpiperazine-1-carboxylate typically involves several steps, including the formation of the chiral piperazine ring and the introduction of the tert-butyl protecting group. Advances in catalytic asymmetric synthesis have significantly improved the yield and enantiomeric purity of this compound. Techniques such as phase-transfer catalysis and enzymatic resolution have been employed to achieve high levels of stereoselectivity and efficiency.
In terms of safety and handling, tert-butyl (2S)-2-phenylpiperazine-1-carboxylate is generally considered a low-risk compound when proper precautions are taken. It is important to follow standard laboratory safety protocols to ensure safe handling and storage. The compound should be stored in a cool, dry place away from incompatible materials.
The future outlook for tert-butyl (2S)-2-phenylpiperazine-1-carboxylate is promising. Ongoing research continues to uncover new applications and optimize synthetic methods for this versatile compound. As our understanding of its biological activity and chemical properties deepens, it is likely that we will see increased use of this compound in both pharmaceutical development and materials science.
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